
Isoindoline-5-carbonitrile
概要
説明
Isoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H8N2 . It is used in research and development .
Synthesis Analysis
Isoindoline-5-carbonitrile can be synthesized through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthesis method involves the reaction of tert-butyl 5-cyanoisoindoline-2-carboxylate with trifluoroacetic acid in dichloromethane at 15°C for 2 hours .
Molecular Structure Analysis
The molecular structure of Isoindoline-5-carbonitrile consists of a six-membered ring fused with a five-membered ring, with a cyano group attached to the five-membered ring . The InChI code for Isoindoline-5-carbonitrile is 1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 .
Chemical Reactions Analysis
Isoindoline-5-carbonitrile can undergo various chemical reactions. For instance, it can react with tert-butyl 5-cyanoisoindoline-2-carboxylate in the presence of trifluoroacetic acid to yield a product with 99.9% yield . More research is needed to fully understand the range of chemical reactions that Isoindoline-5-carbonitrile can participate in.
Physical And Chemical Properties Analysis
Isoindoline-5-carbonitrile has a molecular weight of 144.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 144.068748264 g/mol, and its monoisotopic mass is also 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų .
科学的研究の応用
Electrochemical Synthesis : Isoindoline can be selectively synthesized with high yield and current efficiency through the electroreduction of phthalimide in a water–acetonitrile solution. This method highlights the potential of isoindoline in electrochemical applications (Fechete & Jouikov, 2008).
Synthesis of Complex Molecules : Isoindoline-5-carbonitrile derivatives have been prepared by various synthetic methods, demonstrating their versatility in the synthesis of complex organic molecules, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles (Kobayashi et al., 2015).
Chemical Transformations : Isoindoline derivatives undergo chemical transformations to yield various heterocyclic compounds. This indicates their potential in the synthesis of pharmacologically relevant structures (El-Dean et al., 2010).
Chelating Properties : Isoindoline chelates, such as bis(pyridineylidene)isoindoline, exhibit distinct electronic structures with potential applications in materials science and coordination chemistry (Gaire et al., 2021).
Biological Applications : Certain isoindoline nitroxides, due to their low cytotoxicity and favorable EPR characteristics, are useful as probes in biological systems for Electron Paramagnetic Resonance (EPR) oximetry (Khan et al., 2011).
Anion Receptors : Bishydrazide derivatives of isoindoline have been synthesized and investigated as anion receptors, highlighting the potential of isoindoline derivatives in sensor and recognition technology (Dydio et al., 2009).
Antidepressant Agents : Isoindoline derivatives have been studied for their antidepressant activities, suggesting their potential as novel therapeutic agents in mental health treatment (Sun et al., 2022).
Safety And Hazards
特性
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKDNWKXUBYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591961 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindoline-5-carbonitrile | |
CAS RN |
263888-58-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

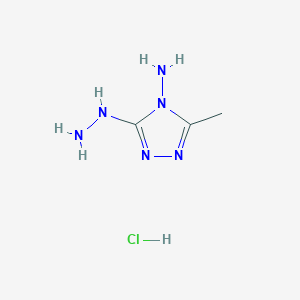
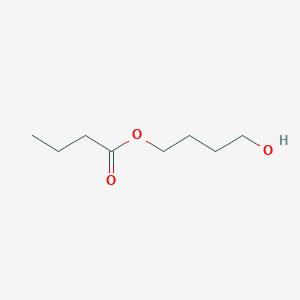
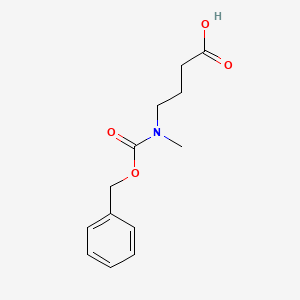
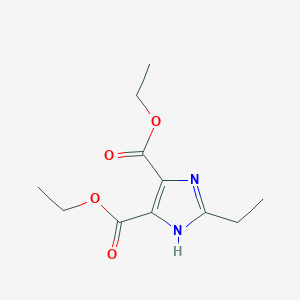
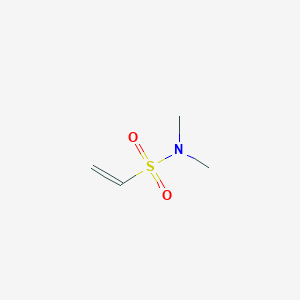



![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)




